Engineering Molecular Complexity: A Technical Whitepaper on 6-Bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6)
Engineering Molecular Complexity: A Technical Whitepaper on 6-Bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6)
Executive Summary
The benzothiophene scaffold is a privileged pharmacophore in modern medicinal chemistry, offering unique electronic properties and a rigid planar geometry that facilitates high-affinity interactions with diverse protein targets. Among its functionalized derivatives, 6-bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6) stands out as a highly versatile electrophilic building block[1].
As a Senior Application Scientist, I frequently leverage this compound in the design of advanced therapeutics. The strategic placement of the bromine atom at the C6 position enables late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Concurrently, the C3 methyl group provides critical steric bulk that restricts the conformational freedom of downstream active pharmaceutical ingredients (APIs), locking them into the bioactive conformations required for target engagement.
Physicochemical Profiling
Understanding the baseline physicochemical properties is essential for predicting the compound's behavior during synthesis, purification, and formulation. The table below summarizes the core quantitative data for 6-bromo-3-methylbenzo[b]thiophene[1][2].
| Property | Value |
| Chemical Name | 6-Bromo-3-methylbenzo[b]thiophene |
| CAS Number | 19075-36-6 |
| Molecular Formula | C9H7BrS |
| Molecular Weight | 227.12 g/mol |
| Monoisotopic Mass | 225.94518 Da |
| SMILES String | CC1=CSC2=CC(Br)=CC=C12 |
| Predicted XLogP | 4.0 |
| Purity Standard | ≥98% (Typical commercial grade) |
| Storage Conditions | Sealed in dry, 2-8°C |
Mechanistic Applications in Drug Discovery
The utility of 6-bromo-3-methylbenzo[b]thiophene spans multiple therapeutic areas, driven by the specific spatial arrangement of its substituents.
Small-Molecule GLP-1 Receptor Agonists (Metabolic Disorders)
The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor critical for glucose homeostasis. While endogenous GLP-1 and peptide-based analogs are highly efficacious, they suffer from poor oral bioavailability and short half-lives[3]. Benzothiophene derivatives synthesized from 6-bromo-3-methylbenzo[b]thiophene are currently being investigated as orally bioavailable, small-molecule GLP-1R agonists[3]. These compounds bind to the receptor, triggering a conformational change that activates the heterotrimeric Gs protein, ultimately leading to cAMP elevation, insulin secretion, and beta-cell proliferation[3].
GLP-1R activation pathway mediated by benzothiophene-derived agonists.
Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Agonists
In neurodegenerative and psychiatric conditions such as Alzheimer's disease and schizophrenia, the α7 nAChR is a prime target for cognitive enhancement. Derivatives of 6-bromo-3-methylbenzo[b]thiophene, specifically geminal substituted quinuclidine amides, have been synthesized to act as selective agonists for this receptor[4]. The benzothiophene core provides the necessary lipophilicity to cross the blood-brain barrier (BBB) while maintaining the precise vector for receptor pocket binding, leading to the influx of cations and subsequent neuronal stimulation[4].
Histone Deacetylase 6 (HDAC6) Inhibitors
The scaffold is also utilized in the synthesis of benzothiophene-based hydroxamic acids, which act as potent and selective HDAC6 inhibitors[5]. The rigid bicyclic system acts as a surface recognition cap group, directing the hydroxamic acid moiety into the catalytic zinc-binding domain of the enzyme, a mechanism heavily explored in oncology[5].
Synthetic Methodologies & Self-Validating Protocols
The synthesis of benzothiophene building blocks requires precise control over cyclization conditions. Below, I detail the synthesis of a highly functionalized intermediate: Ethyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate .
Causality of the Experimental Design
This protocol utilizes a tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol-type condensation. The starting material, 1-(4-bromo-2-fluorophenyl)ethan-1-one, features a highly electrophilic fluorine atom, activated by the strongly electron-withdrawing ortho-acetyl group. Potassium carbonate (K2CO3) is selected as a mild base to deprotonate ethyl 2-mercaptoacetate. The resulting thiolate is a soft, highly reactive nucleophile that selectively displaces the hard fluoride ion. Following the SNAr, the intermediate undergoes an intramolecular condensation between the newly formed thioether's alpha-carbon and the acetyl carbonyl group, driven by the thermodynamic stability of the resulting aromatic benzothiophene system[3].
Synthetic workflow for 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate.
Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-bromo-2-fluorophenyl)ethan-1-one (5.0 g, 23.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL)[3].
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 4.3 g, 31.1 mmol) to the solution[3]. Stir the suspension vigorously to ensure uniform distribution.
-
Nucleophile Introduction: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add ethyl 2-mercaptoacetate (3.04 g, 25.3 mmol) over 10 minutes[3]. Scientist's Note: This controlled addition is critical to manage the exothermic thiolate formation and prevent off-target side reactions.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16 hours under an argon atmosphere[3].
-
In-Process Control (IPC) & Self-Validation: Validate the reaction progress via LC-MS. The system is self-validating when the starting material mass (m/z 217/219) disappears entirely, replaced by the product mass (m/z 299/301), confirming the completion of the tandem SNAr/cyclization sequence.
-
Workup & Purification: Quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify via silica gel chromatography to yield the functionalized benzothiophene.
Alternative Route: For the direct synthesis of the unesterified 6-bromo-3-methylbenzo[b]thiophene, an alternative route involves the acid-catalyzed cyclization of arylthio ketones using polyphosphoric acid (PPA) at elevated temperatures (100–130°C)[4]. PPA acts as both a solvent and a strong dehydrating agent, facilitating the ring closure through an electrophilic aromatic substitution mechanism[4].
Analytical Validation
To ensure the trustworthiness of the synthesized 6-bromo-3-methylbenzo[b]thiophene derivatives, rigorous analytical validation is mandatory:
-
Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum must exhibit a 1:1 ratio of the [M]+ and [M+2]+ peaks (e.g., m/z 226 and 228 for the parent compound) due to the nearly equal natural abundance of ^79^Br and ^81^Br isotopes[2].
-
Nuclear Magnetic Resonance (^1^H NMR): The C3 methyl group typically appears as a distinct singlet around 2.4–2.6 ppm. The aromatic region will display a characteristic coupling pattern for the 1,2,4-trisubstituted benzene ring, confirming the regiochemistry of the bromine atom at the C6 position.
References
- 19075-36-6 | 6-Bromo-3-methylbenzo[b]thiophene | ChemScene. Source: chemscene.com.
- 6-bromobenzo[b]thiophene-3-carbaldehyde - CAS号19075-53-7 - 摩熵化学. Source: molaid.com.
- 6-bromo-3-methylbenzo[b]thiophene (C9H7BrS) - PubChemLite. Source: uni.lu.
- WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Source: google.com (Google Patents).
- WO2024153070A1 - Glp-1r agonists and uses thereof. Source: google.com (Google Patents).
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 6-bromo-3-methylbenzo[b]thiophene (C9H7BrS) [pubchemlite.lcsb.uni.lu]
- 3. WO2024153070A1 - Glp-1r agonists and uses thereof - Google Patents [patents.google.com]
- 4. WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors - Google Patents [patents.google.com]
- 5. 6-bromobenzo[b]thiophene-3-carbaldehyde - CAS号 19075-53-7 - 摩熵化学 [molaid.com]
